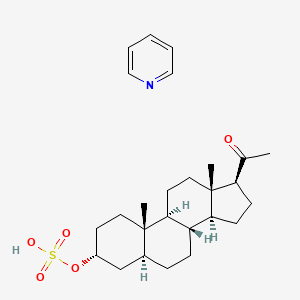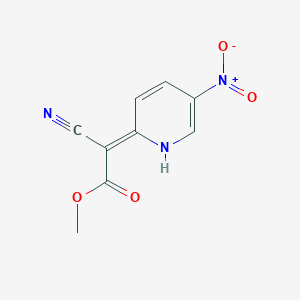![molecular formula C₃₄H₆₀O₅SSi₂ B1146056 4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde CAS No. 266686-81-1](/img/structure/B1146056.png)
4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that are of interest due to their complex structures and potential for unique chemical properties and reactions. The synthesis and study of such molecules often involve advanced techniques in organic chemistry and materials science.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of bis(heteroatom-substituted) carbenes and related molecules involves the thermal generation of carbenes from 2,5-dihydro-1,3,4-oxadiazoles, demonstrating a method for producing molecules with complex substituents (Warkentin, 2009).
Molecular Structure Analysis
The study of molecular structures often utilizes X-ray crystallography, NMR spectroscopy, and computational chemistry techniques. For example, the molecular structure of complexes can reveal information about the arrangement of atoms and the stereochemistry of the molecule, which is crucial for understanding its chemical behavior (Rit et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of complex molecules depend on their functional groups and molecular structure. For instance, the reactivity of carbenes with electrophilic functional groups can lead to a variety of reaction products, demonstrating the diverse chemical behavior of these molecules (Warkentin, 2009).
Physical Properties Analysis
The physical properties of complex molecules, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the solubility in different solvents and the ability to form crystals can be studied using solubility tests and X-ray crystallography (Ebersbach et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of complex molecules. Studies on reactions with stilbenes and related derivatives provide insights into the mechanisms of formation of acetals and the rearrangement reactions that can occur (Tadros et al., 1976).
Applications De Recherche Scientifique
Synthesis of Complex Molecules
Research efforts like those described by Herrera et al. (2003) and Snyder et al. (2003) highlight the synthesis of complex molecules from simpler organic substrates, utilizing similar multifunctional reagents for creating cyclic and acyclic structures. These methodologies could potentially apply to the synthesis of the specified compound, emphasizing the importance of tert-butyl and dimethylsilyl groups in protecting reactive sites during synthesis and functionalization processes. Such strategies are instrumental in synthesizing anellated carbasugars and dioxaphosphocin derivatives, showcasing the utility of these approaches in creating bioactive molecules and materials with specific properties (Herrera et al., 2003); (Snyder et al., 2003).
Catalytic Applications
The compound's structural features, particularly the presence of tert-butyl and dimethylsilyl groups, hint at its potential role in catalysis, similar to the dioxidomolybdenum(VI) complexes explored by Maurya et al. (2016). These complexes, featuring tert-butyl and dimethylphenol components, are used in catalytic oxygen atom transfer and oxidation reactions, suggesting that the compound could serve as a ligand or a catalyst in similar oxidative transformations, benefiting from its structural rigidity and electronic properties (Maurya et al., 2016).
Material Science Applications
Compounds with intricate organic frameworks, such as the one described, are of interest in material science for their potential electrochromic properties and ability to form stable, functional materials. For instance, Ishigaki et al. (2022) synthesized and studied the electrochromic behavior of dibenzothiepin derivatives, revealing how structural modifications can impact their redox properties and transition geometries. This research indicates possible applications of the specified compound in developing new organic electrochromic materials that respond to electrical stimuli, with potential uses in smart windows, displays, and sensors (Ishigaki et al., 2022).
Propriétés
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60O5SSi2/c1-23(21-35)28-15-16-29-24(14-13-17-34(28,29)8)18-31-26-19-25(38-41(9,10)32(2,3)4)20-30(27(26)22-40(31,36)37)39-42(11,12)33(5,6)7/h18,21,23,25,28-31H,13-17,19-20,22H2,1-12H3/b24-18+/t23-,25-,28-,29+,30+,31?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWZJUOPFZIOB-XCBWITLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O5SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

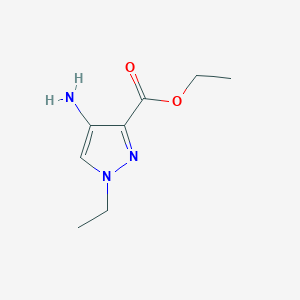
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
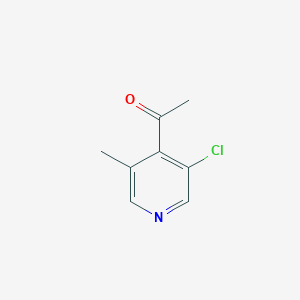
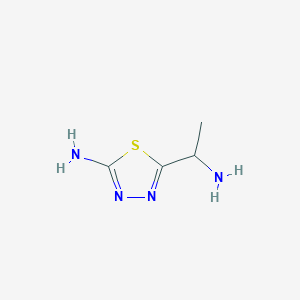

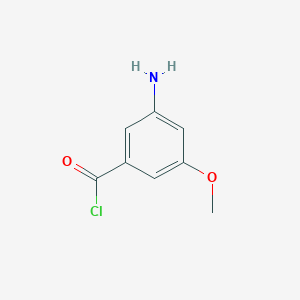
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)
